molecular formula C11H13Cl2N5 B13377408 N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine

N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine

Cat. No.: B13377408
M. Wt: 286.16 g/mol
InChI Key: HFSCOQIJYGGNAV-UHFFFAOYSA-N
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Description

N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reaction: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where 2,6-dichlorobenzyl chloride reacts with the tetrazole derivative in the presence of a base such as sodium hydride.

    Final Coupling: The propyl group is introduced through an alkylation reaction, where the intermediate product is treated with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of dichlorobenzyl oxides.

    Reduction: Formation of dichlorobenzyl amines or alcohols.

    Substitution: Formation of new dichlorobenzyl derivatives.

Scientific Research Applications

N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorobenzyl)-N-(2-methyl-2H-tetraazol-5-yl)amine
  • N-(2,6-dichlorobenzyl)-N-(2-ethyl-2H-tetraazol-5-yl)amine
  • N-(2,6-dichlorobenzyl)-N-(2-butyl-2H-tetraazol-5-yl)amine

Uniqueness

N-(2,6-dichlorobenzyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13Cl2N5

Molecular Weight

286.16 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C11H13Cl2N5/c1-2-6-18-16-11(15-17-18)14-7-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7H2,1H3,(H,14,16)

InChI Key

HFSCOQIJYGGNAV-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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